An In-depth Technical Guide on the Core Properties of 4-Sulfanylazetidin-2-one
An In-depth Technical Guide on the Core Properties of 4-Sulfanylazetidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 4-sulfanylazetidin-2-one, a sulfur-containing analog of the pharmacologically significant β-lactam ring system. Due to the limited availability of data for the unsubstituted parent compound, this guide focuses on the well-characterized derivative, (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one, to provide a representative understanding of this class of molecules.
Core Chemical and Physical Properties
Quantitative data for 4-sulfanylazetidin-2-one and its derivatives are crucial for understanding their behavior in biological systems and for guiding drug development efforts. The following table summarizes the available data for a key derivative.
| Property | Value | Reference Compound |
| Molecular Formula | C₁₁H₁₂N₂O₃S | (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one |
| Molecular Weight | 268.3 g/mol | (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one |
| Melting Point | Not explicitly reported, but described as a solid | (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as chloroform | General observation for similar β-lactam derivatives |
| pKa (Thiol Group) | Estimated to be in the range of 8-10 | Based on typical thiol pKa values and the influence of the β-lactam ring. The pKa of the thiol group in cysteine is around 8.3-8.6.[1][2] The acidity of thiols is influenced by the surrounding chemical environment.[3] |
| Stability | The β-lactam ring is susceptible to hydrolysis, particularly under basic or acidic conditions and in the presence of β-lactamase enzymes. The N-S bond in N-thiolated β-lactams can be cleaved by reducing agents. | General knowledge of β-lactam chemistry.[4][5] |
Experimental Protocols
The synthesis of 4-sulfanylazetidin-2-one derivatives is a critical aspect of their study. The following is a representative experimental protocol for the synthesis of (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one, based on the work of Neal F. Osborne.[6]
Synthesis of (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one
Objective: To synthesize (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one from a penicillin-derived thiazoline-azetidinone.
Materials:
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Penicillin V-derived thiazoline-azetidinone
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Silver nitrate
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Hydrogen sulfide
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Organic solvents (e.g., chloroform, acetone)
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Standard laboratory glassware and equipment
Procedure:
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Thiazoline Ring Opening: The starting penicillin V-derived thiazoline-azetidinone is treated with a suitable reagent, such as silver nitrate in aqueous acetone, to facilitate the opening of the thiazoline ring. This step is crucial for exposing the thiol functionality.
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Formation of the Thiol: The resulting intermediate is then treated with hydrogen sulfide to generate the free thiol group at the C-4 position of the azetidinone ring. This is typically achieved by bubbling hydrogen sulfide gas through the reaction mixture or by using a source of sulfide ions.
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Purification: The crude product is purified using standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the specific properties of the synthesized compound but is typically a mixture of organic solvents like ethyl acetate and hexane.
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Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8][9]
Biological Activity and Signaling Pathways
The biological activity of 4-sulfanylazetidin-2-one and its derivatives is primarily attributed to the presence of the β-lactam ring, a key structural motif in a major class of antibiotics.
Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)
The primary mechanism of action of β-lactam antibiotics involves the irreversible inhibition of penicillin-binding proteins (PBPs).[10][11] PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the bacterial cell wall.
Signaling Pathway for PBP Inhibition:
Caption: PBP Inhibition by 4-Sulfanylazetidin-2-one.
By forming a stable acyl-enzyme intermediate with the active site serine of PBPs, 4-sulfanylazetidin-2-one effectively blocks their transpeptidase activity. This prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.
Signaling Pathways in β-Lactam Resistance
Bacteria have evolved various mechanisms to counteract the effects of β-lactam antibiotics. A primary mechanism is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The induction of β-lactamase production is often regulated by complex signaling pathways.[12][13]
β-Lactamase Induction Signaling Pathway:
References
- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The biogenesis of β-lactamase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemistry of 4-mercaptoazetidin-2-ones. Part 1. Preparation and properties of (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR spectroscopic analysis of 2-mercapto-5-methyl-1,3,4-thiadiazole in cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
